4-Methoxycinnamaldehyde
Overview
Description
4-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2. It is a bioactive isolate found in plants such as Agastache rugosa and is known for its various biological activities . This compound is also referred to as para-Methoxy cinnamic aldehyde or 3-(4-Methoxyphenyl)-2-propenal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycinnamaldehyde can be synthesized through the condensation of para-Anisaldehyde and Acetaldehyde in an alkaline solution . Another method involves adding 4-methoxybenzaldehyde to a mixture of pyridine and acetonitrile, followed by the addition of acetaldehyde and potassium carbonate. The reaction is stirred at room temperature for two hours to yield this compound .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxycinnamic acid.
Reduction: Reduction of this compound can yield 4-methoxycinnamyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: 4-Methoxycinnamic acid.
Reduction: 4-Methoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been shown to inhibit human respiratory syncytial virus in a human larynx carcinoma cell line.
Industry: It is used as a flavoring agent due to its sweet, cinnamic aroma.
Mechanism of Action
The mechanism of action of 4-Methoxycinnamaldehyde involves acylation reactions with lysophosphatidylcholine (LPC) and phosphatidylethanolamine (PE). This reaction results in the formation of reactive oxygen species (ROS) that cause oxidative stress and lead to cell death . The compound also inhibits the transcription-polymerase chain reaction of rat cardiomyocytes by binding to their mitochondrial membrane potential .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxycinnamaldehyde
- Vanillin
- Syringic acid
- Ferulic acid
Comparison: 4-Methoxycinnamaldehyde is unique due to its specific methoxy group at the para position, which influences its reactivity and biological activity. Compared to vanillin, which has a hydroxyl group, this compound exhibits different chemical and biological properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)prop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXHFKZHDEKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859692 | |
Record name | 3-(4-Methoxyphenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1963-36-6 | |
Record name | 4-Methoxycinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1963-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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